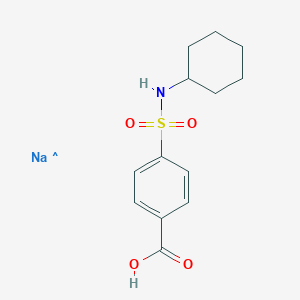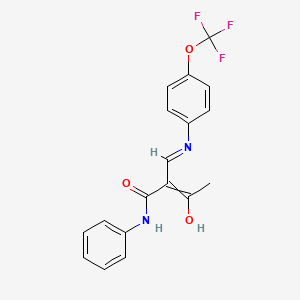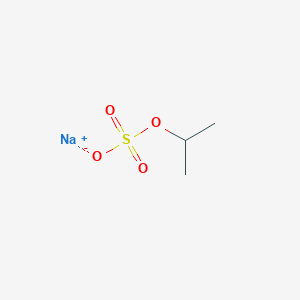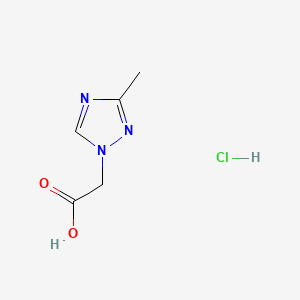![molecular formula C27H27NO5 B12506179 4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(4-éthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un squelette d'acide butanoïque avec un groupe éthoxyphényle et un groupe amino protégé par le fluorenylméthoxycarbonyle. Sa structure unique en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(2S)-4-(4-éthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du squelette d'acide butanoïque : Cela peut être réalisé par diverses réactions organiques telles que la condensation aldolique ou l'addition de Michael.
Introduction du groupe éthoxyphényle : Cette étape implique souvent des réactions de substitution électrophile aromatique.
Protection du groupe amino : Le groupe fluorenylméthoxycarbonyle (Fmoc) est introduit en utilisant le chlorure de Fmoc en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
(2S)-4-(4-éthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthoxyphényle peut être oxydé pour former des quinones correspondantes.
Réduction : Le groupe carbonyle dans le groupe protecteur Fmoc peut être réduit dans des conditions spécifiques.
Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe éthoxyphényle peut produire des quinones, tandis que la réduction du groupe Fmoc peut produire l'alcool correspondant.
Applications de la recherche scientifique
(2S)-4-(4-éthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide a plusieurs applications dans la recherche scientifique :
Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzyme-substrat et de la liaison protéine-ligand.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'(2S)-4-(4-éthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino protégé par le Fmoc peut être déprotégé dans des conditions basiques, permettant au groupe amino libre de participer à diverses réactions biochimiques. Le groupe éthoxyphényle peut interagir avec des poches hydrophobes dans les protéines, influençant leur activité et leur fonction.
Applications De Recherche Scientifique
(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The Fmoc-protected amino group can be deprotected under basic conditions, allowing the free amino group to participate in various biochemical reactions. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S)-4-(4-méthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide
- (2S)-4-(4-éthoxyphényl)-2-{[(tert-butoxycarbonyl)amino}butanoïque acide
Unicité
(2S)-4-(4-éthoxyphényl)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque acide est unique en raison de la présence à la fois du groupe éthoxyphényle et du groupe amino protégé par le Fmoc. Cette combinaison permet des interactions et des réactions spécifiques qui ne sont pas possibles avec d'autres composés similaires.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-2-32-19-14-11-18(12-15-19)13-16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14-15,24-25H,2,13,16-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMUBACKFRPGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)
![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)



![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)



![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)



